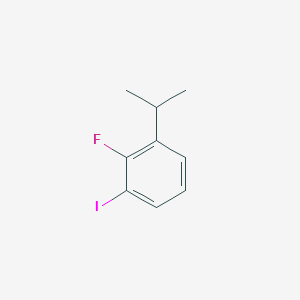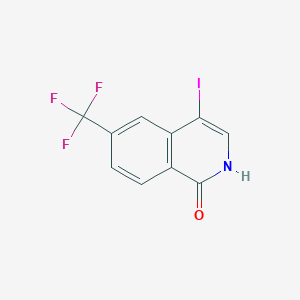
5-Methyl-2-(trimethoxymethyl)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trimethoxymethyl)anisole can be achieved through several methods. One common approach involves the alkylation of anisole derivatives. For instance, the reaction of anisole with methylating agents in the presence of a catalyst can yield the desired compound . The reaction conditions typically involve moderate temperatures and the use of solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of zeolite catalysts, such as NaX zeolite, has been reported to enhance the efficiency of the reaction . The process involves the vapor-phase alkylation of phenol by methanol, followed by separation and purification steps to isolate the desired product.
化学反応の分析
Types of Reactions
5-Methyl-2-(trimethoxymethyl)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acetic anhydride and aluminum chloride (AlCl3) are used in Friedel-Crafts acylation reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted anisole derivatives, such as methoxyacetophenone.
科学的研究の応用
5-Methyl-2-(trimethoxymethyl)anisole has diverse applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methyl-2-(trimethoxymethyl)anisole involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group enhances the electron density of the aromatic ring, making it more reactive towards electrophiles . This property is exploited in various chemical reactions to introduce functional groups into the aromatic ring.
類似化合物との比較
Similar Compounds
Anisole (Methoxybenzene): A simpler derivative with a single methoxy group attached to the benzene ring.
Methyltrimethoxysilane: An organosilicon compound with similar methoxy groups but different applications and properties.
Uniqueness
5-Methyl-2-(trimethoxymethyl)anisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other anisole derivatives. Its multiple methoxy groups enhance its solubility and reactivity, making it valuable in various chemical processes and industrial applications .
特性
分子式 |
C12H18O4 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
2-methoxy-4-methyl-1-(trimethoxymethyl)benzene |
InChI |
InChI=1S/C12H18O4/c1-9-6-7-10(11(8-9)13-2)12(14-3,15-4)16-5/h6-8H,1-5H3 |
InChIキー |
UOAJLUDWYGTZAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(OC)(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


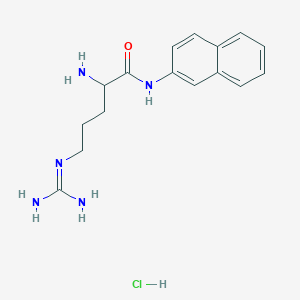
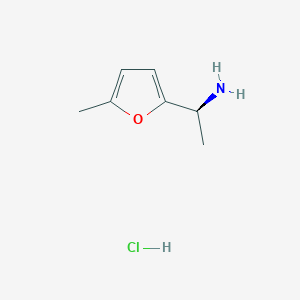
![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
![Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one](/img/structure/B15330635.png)

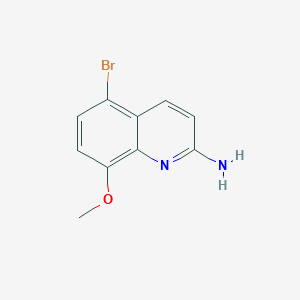
![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
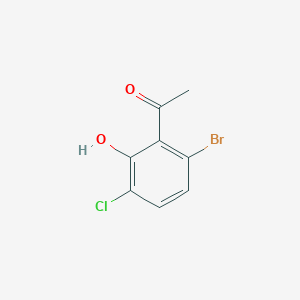
![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
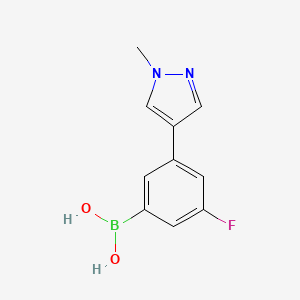
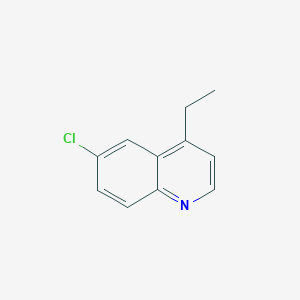
![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)
